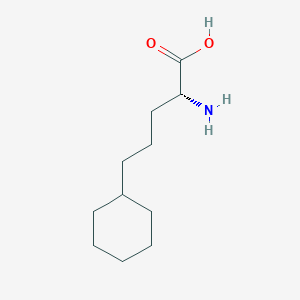

(alphaR)-alpha-Aminocyclohexanepentanoic acid

Descripción general

Descripción

Alpha amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an alpha carbon . The alpha amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same alpha carbon .

Synthesis Analysis

Amino acids can be synthesized through various methods. One common synthesis route involves the hydrolysis of alpha-halocarboxylic acids, readily available precursors, to produce 2-hydroxycarboxylic acids . Another method of getting to the alpha-amino acid is by reductive amination of the alpha-keto acid .

Molecular Structure Analysis

The molecular structure of an alpha amino acid consists of a central carbon atom (the alpha carbon) to which both an amino and a carboxyl group are attached. The remaining two bonds of the alpha carbon atom are generally satisfied by a hydrogen atom and the R group .

Chemical Reactions Analysis

In the pH range of 4-8, all alpha amino acids react with ninhydrin, a powerful oxidizing agent, to give a purple colored product (diketohydrin) termed Rhuemann’s purple .

Physical and Chemical Properties Analysis

Alpha amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Alpha amino acids and their derivatives have a wide range of applications in various fields. For example, monoclonal antibodies (mAbs), which are proteins made up of amino acids, are the fastest-growing category of therapeutics entering clinical studies worldwide . Additionally, alpha-linolenic acid, an omega-3 fatty acid, has shown promise in the prevention, management, and treatment of a variety of diseases .

Propiedades

IUPAC Name |

(2R)-2-amino-5-cyclohexylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVZSMPEFXNLH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287667 | |

| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227940-09-1 | |

| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

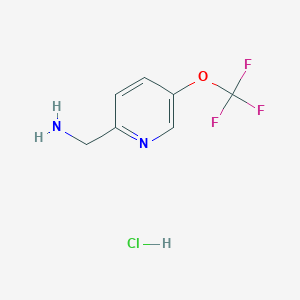

![1-[2-Methoxy-6-(trifluoromethyl)pyridine-3-carbonyl]piperazine hydrochloride](/img/structure/B8233150.png)

![ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate](/img/structure/B8233152.png)

![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-phenylpentanoic acid](/img/structure/B8233215.png)